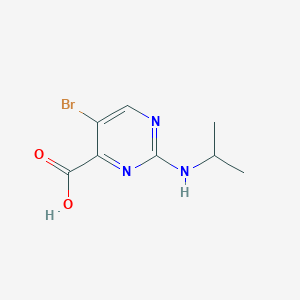
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10BrN3O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5th position with a bromine atom and at the 2nd position with a propan-2-ylamino group . The carboxylic acid group is attached at the 4th position of the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is 260.09 . The compound’s boiling point and other physical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized for a range of applications, demonstrating the versatility of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid in chemical synthesis. For instance, the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids showcases the compound's role in producing various esters with potential therapeutic applications (Grant, Seemann, & Winthrop, 1956). Additionally, the preparation of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment highlights the use of brominated pyrimidine derivatives in constructing complex molecular architectures with potential pharmaceutical relevance (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).
Radiosensitizing Agents in Cancer Treatment
Research has explored halogen-substituted pyrimidines, such as 5-bromouracil, for their potential as radiosensitizing agents in cancer treatment. The radiosensitizing activity of these compounds is attributed to their reaction with electrons, which produce highly reactive radicals capable of damaging DNA in cancer cells. This mechanism suggests that derivatives of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid could be investigated for similar applications, providing a basis for developing new therapeutic agents (Kumar & Sevilla, 2017).
Antiviral and Antibacterial Research
The exploration of pyrimidine derivatives in antiviral and antibacterial research has yielded promising results. For example, compounds synthesized from brominated pyrimidine derivatives have been evaluated for their antibacterial activities against various strains, demonstrating significant efficacy against pathogens like Neisseria gonorrhoeae and Staphylococcus aureus (Verbitskiy et al., 2017). These findings highlight the potential of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid derivatives in developing new antibacterial agents.
Wirkmechanismus
Mode of Action
Brominated pyrimidines are known to undergo nucleophilic displacement reactions . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
Brominated pyrimidines are often used in organic synthesis , suggesting that they may participate in a variety of biochemical reactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Eigenschaften
IUPAC Name |
5-bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-4(2)11-8-10-3-5(9)6(12-8)7(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIIUYSPRJHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=N1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)
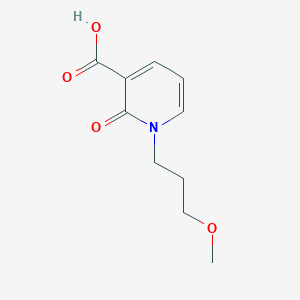
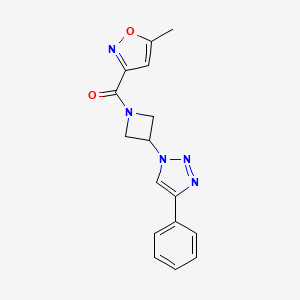
![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)
![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)
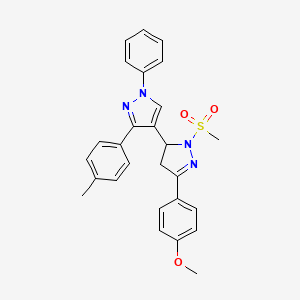
![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)
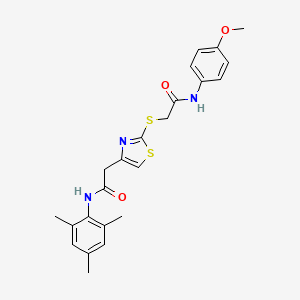
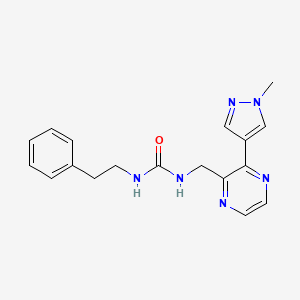
![1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2896487.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide](/img/structure/B2896488.png)
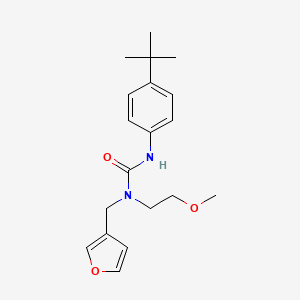
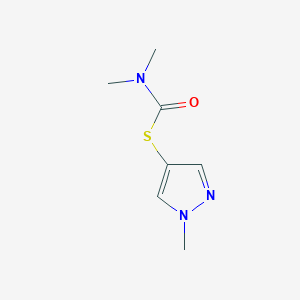
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)